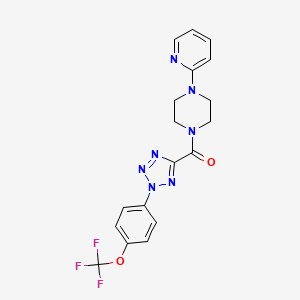

(4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Description

Properties

IUPAC Name |

(4-pyridin-2-ylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N7O2/c19-18(20,21)30-14-6-4-13(5-7-14)28-24-16(23-25-28)17(29)27-11-9-26(10-12-27)15-3-1-2-8-22-15/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQDVDNJAYAVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone represents a novel class of pharmacologically active molecules with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interaction with various biological targets, its pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a piperazine moiety linked to a pyridine and a tetrazole ring. The trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

- Molecular Formula: CHNO

- Molecular Weight: Approximately 400 g/mol (exact values depend on the specific structure).

Research indicates that compounds similar to this one often act as ligands for G-protein coupled receptors (GPCRs) , specifically targeting chemokine receptors such as CXCR3. These receptors play a crucial role in immune response and inflammation, guiding leukocyte trafficking . The modulation of these receptors can have significant implications in treating autoimmune diseases and inflammatory conditions.

Pharmacological Effects

- CNS Activity : The compound has been studied for its potential as a dopamine D3 receptor antagonist , which is relevant in treating neurological disorders like schizophrenia and Parkinson's disease. Dopamine D3 receptors are implicated in the modulation of mood and behavior .

- Anti-inflammatory Properties : By modulating chemokine receptors, the compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation .

- Potential Anticancer Activity : Some studies suggest that similar compounds can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation .

Study 1: Dopamine D3 Receptor Antagonism

A study investigated the structure-activity relationship (SAR) of various compounds targeting the dopamine D3 receptor. It was found that modifications to the piperazine ring significantly enhanced receptor affinity and selectivity, indicating that the presence of the pyridine moiety in our compound could confer similar benefits .

Study 2: CXCR3 Modulation

In another study, derivatives of this compound were evaluated for their ability to modulate CXCR3 activity. Results showed that specific substitutions on the tetrazole ring improved binding affinity, suggesting that further optimization could enhance therapeutic efficacy against inflammatory diseases .

Table 1: Biological Activity Summary

| Biological Target | Activity Type | Reference |

|---|---|---|

| Dopamine D3 Receptor | Antagonist | |

| CXCR3 | Modulator | |

| Tumor Growth Inhibition | Potential Anticancer |

Table 2: Structure-Activity Relationship Insights

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of tetrazole derivatives, including those related to the compound . Research indicates that compounds containing tetrazole and piperazine moieties exhibit promising antibacterial and antifungal effects. For instance, a series of novel derivatives were synthesized and evaluated for their antimicrobial activity, showing effective inhibition against various bacterial strains when compared to standard drugs .

Anticancer Potential

The structural characteristics of (4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone suggest potential anticancer properties. Compounds with similar piperazine and tetrazole frameworks have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Neurological Disorders

Compounds featuring piperazine and pyridine structures have been investigated for their neuroprotective effects. They may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders .

Cardiovascular Health

Research into similar compounds has shown potential applications in cardiovascular health, particularly in modulating blood pressure and improving endothelial function. These effects are often attributed to their ability to influence nitric oxide pathways or calcium channel activity .

Case Study 1: Antimicrobial Efficacy

A study involving a series of tetrazole-piperazine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were subjected to minimum inhibitory concentration tests, revealing that several derivatives had comparable efficacy to established antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on a related compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The results indicated that specific derivatives induced apoptosis through caspase activation pathways, suggesting a mechanism for their anticancer effects .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring is a common scaffold in drug design. Key analogs include:

- [4-((2-Fluorophenyl)methyl)-1H-tetrazol-5-yl]piperazinyl methanone analogs: Fluorine substituents (e.g., 2-fluorophenyl) increase electronegativity and metabolic stability, similar to the trifluoromethoxy group in the target compound but with smaller steric bulk .

Table 1: Piperazine Substituent Comparisons

Heterocyclic Group Comparisons

The tetrazole ring in the target compound is compared to other heterocycles:

- Imidazole and benzimidazole derivatives (e.g., from EP 1 926 722 B1): These groups offer stronger basicity and metal-binding capacity but lower metabolic stability than tetrazoles .

- Thiophene-containing analogs (e.g., MK47 in ): Thiophene provides sulfur-mediated interactions but lacks the tetrazole’s ability to act as a bioisostere for carboxylic acids .

- Pyrazolopyrimidinones: These exhibit improved kinase inhibition but reduced chemical stability compared to tetrazole-based structures .

Table 2: Heterocyclic Group Impact

Trifluoromethoxy vs. Other Fluorinated Substituents

The trifluoromethoxy (-OCF₃) group in the target compound is compared to:

- Trifluoromethyl (-CF₃): Found in analogs like (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanones, -CF₃ offers greater electron-withdrawing effects but similar lipophilicity .

- Fluorophenyl : Derivatives with 4-fluorophenyl (e.g., in ) have lower steric hindrance but reduced metabolic stability compared to -OCF₃ .

Table 3: Fluorinated Substituent Effects

*Estimated values based on analogous structures.

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The trifluoromethoxy group increases LogP (~3.5) compared to methoxy (-OCH₃, LogP ~2.1) but remains lower than thiophene-containing analogs (LogP ~3.8) .

- Solubility : Pyridine and piperazine improve aqueous solubility relative to purely aromatic analogs (e.g., benzimidazoles in ) .

- Metabolic Stability : The tetrazole ring and -OCF₃ group synergistically resist oxidative metabolism, outperforming imidazole and thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.